Pentyl isocyanate

Description

The exact mass of the compound Pentyl isocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Pentyl isocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentyl isocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

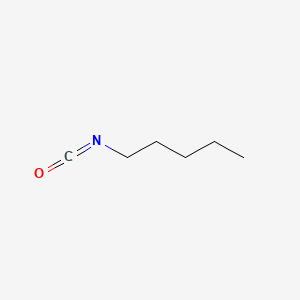

Structure

3D Structure

Properties

IUPAC Name |

1-isocyanatopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-2-3-4-5-7-6-8/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRVUKQWNRPNACD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10192662 | |

| Record name | Pentane, 1-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3954-13-0 | |

| Record name | Pentane, 1-isocyanato- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003954130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentane, 1-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Role and Significance of Pentyl Isocyanate

An In-depth Technical Guide to the Synthesis and Purification of Pentyl Isocyanate

Pentyl isocyanate, a linear aliphatic isocyanate with the chemical formula CH₃(CH₂)₄NCO, is a versatile chemical intermediate of significant interest to researchers in materials science, organic synthesis, and drug development.[1] Its highly reactive isocyanate group (-N=C=O) serves as a powerful electrophilic handle, enabling covalent bond formation with a wide array of nucleophiles. This reactivity is harnessed in the synthesis of polymers, agrochemicals, and pharmaceutical compounds, where the pentyl chain can be used to tune properties such as lipophilicity and steric hindrance. This guide provides an in-depth exploration of the primary synthetic routes to pentyl isocyanate, detailing both established industrial processes and more contemporary, phosgene-free laboratory methods. Furthermore, it offers a technical overview of purification techniques, characterization, and critical safety protocols essential for its handling.

Physicochemical Properties of Pentyl Isocyanate

A thorough understanding of the physical properties of pentyl isocyanate is fundamental for its synthesis, purification, and application. These properties dictate the appropriate experimental conditions, such as reaction temperature and purification methods.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₁NO | [1] |

| Molar Mass | 113.160 g·mol⁻¹ | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Density | 0.878 g/mL at 25 °C | [1] |

| Boiling Point | 136–137 °C | [1] |

| Refractive Index (n20/D) | 1.414 | |

| Flash Point | 32 °C (90 °F) | [1] |

| CAS Number | 3954-13-0 | [1] |

Part 1: Synthesis Methodologies

The synthesis of pentyl isocyanate can be broadly categorized into two approaches: the traditional phosgenation route, primarily used for industrial-scale production, and several phosgene-free rearrangement reactions that are more amenable to laboratory-scale synthesis and offer significant safety advantages.

Industrial Synthesis: Phosgenation of n-Pentylamine

The dominant industrial method for producing most isocyanates, including pentyl isocyanate, involves the reaction of the corresponding primary amine with phosgene (COCl₂).[1][2] This process is highly efficient and cost-effective for large-scale production.

The reaction proceeds in two main stages:

-

Carbamoyl Chloride Formation: n-Pentylamine reacts with phosgene, typically in an inert solvent like chlorobenzene, to form an N-pentylcarbamoyl chloride intermediate.

-

Dehydrochlorination: The intermediate is then heated (100–200 °C) to eliminate hydrogen chloride (HCl), yielding the final pentyl isocyanate product.[1]

Overall Reaction: CH₃(CH₂)₄NH₂ + COCl₂ → CH₃(CH₂)₄NCO + 2 HCl[1]

Causality and Field Insights: While this method is robust, its reliance on phosgene is a major drawback. Phosgene is an extremely toxic and corrosive gas, necessitating stringent safety protocols and specialized infrastructure that are often impractical in a research setting.[3][4] The generation of two equivalents of corrosive HCl gas also presents challenges for equipment longevity and waste disposal. For these reasons, the phosgene route is almost exclusively confined to industrial manufacturing, and researchers have developed alternative, safer methods.

Phosgene-Free Laboratory Synthesis: Rearrangement Reactions

For laboratory and drug development applications, phosgene-free routes are strongly preferred. The most prominent of these are the Curtius, Hofmann, and Lossen rearrangements. These reactions generate the isocyanate intermediate from different starting materials without the use of phosgene.

The Curtius rearrangement is a versatile and widely used method for converting a carboxylic acid into an isocyanate with the loss of one carbon atom (as N₂).[5][6] The reaction proceeds via the thermal decomposition of an acyl azide intermediate.[7][8] A key advantage is that the isocyanate can often be isolated, as the only byproduct is innocuous nitrogen gas.[7]

The process begins with a suitable carboxylic acid, hexanoic acid in this case, which is first converted to an acyl azide. This azide is then heated in an inert solvent, triggering a concerted rearrangement to form pentyl isocyanate and liberate nitrogen gas.[5][9]

Mechanism of the Curtius Rearrangement: Research indicates the thermal decomposition is a concerted process, where the pentyl group migrates from the carbonyl carbon to the adjacent nitrogen simultaneously with the expulsion of dinitrogen gas.[5][9] This concerted mechanism ensures the complete retention of the migrating group's configuration.

reactant [label="{Hexanoyl Azide

|R-C(=O)-N-N≡N}"]; ts [label="Transition State", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="{Pentyl Isocyanate|R-N=C=O}"]; N2 [label="N₂"];reactant:c -> ts [label="Heat (Δ)"]; ts -> product [label="Rearrangement"]; ts -> N2 [label="Loss of N₂"]; } caption [label="Mechanism of the Curtius Rearrangement.", fontsize=10];

Experimental Protocol: Synthesis of Pentyl Isocyanate via Curtius Rearrangement (Adapted from[9])

-

Acyl Azide Synthesis: In a round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere, dissolve sodium azide (1.5 eq) in a minimal amount of water. Add anhydrous acetone to create a slurry and cool the flask to 0 °C in an ice bath. Slowly add hexanoyl chloride (1.0 eq) dropwise over 30 minutes. After the addition, allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Extraction: Dilute the reaction mixture with cold water and extract the product with a cold, inert solvent like toluene or ethyl acetate. Wash the organic layer with cold saturated sodium bicarbonate solution and then brine.

-

Rearrangement: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Caution: Do not concentrate the azide solution to dryness due to its explosive potential. The solution of hexanoyl azide in the inert solvent is then heated to reflux (e.g., ~110 °C for toluene). Vigorous evolution of nitrogen gas will be observed.

-

Completion: Maintain reflux until gas evolution ceases (typically 1-3 hours). The resulting solution contains pentyl isocyanate.

-

Purification: The product can then be purified via fractional distillation under reduced pressure (see Part 2).

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate.[10] To adapt this reaction for isocyanate synthesis, the intermediate must be generated under non-hydrolytic conditions and either trapped or isolated. The reaction typically uses bromine in a solution of sodium hydroxide to form sodium hypobromite in situ.[11]

For pentyl isocyanate, the starting material would be hexanamide. The key is to perform the reaction in the presence of an alcohol (like methanol) to trap the isocyanate as a stable carbamate, or to use a modified procedure under anhydrous conditions to favor isolation of the isocyanate itself.[10]

Mechanism of the Hofmann Rearrangement: The reaction begins with the deprotonation of the amide, followed by reaction with bromine to form an N-bromoamide. A second deprotonation yields a bromoamide anion. This anion rearranges, with the alkyl group migrating to the nitrogen as the bromide ion leaves, forming the isocyanate intermediate.[10][11]

amide [label="{Hexanamide

|R-C(=O)-NH₂}"]; nbromo [label="{N-Bromohexanamide|R-C(=O)-NHBr}"]; anion [label="{Bromoamide Anion|R-C(=O)-N⁻Br}"]; isocyanate [label="{Pentyl Isocyanate|R-N=C=O}"];amide -> nbromo [label="+ Br₂, NaOH"]; nbromo -> anion [label="+ NaOH\n- H₂O"]; anion -> isocyanate [label="Rearrangement\n- Br⁻"]; } caption [label="Mechanism of the Hofmann Rearrangement.", fontsize=10];

Experimental Protocol: Synthesis of a Carbamate via Hofmann Rearrangement (Adapted from[10])

-

Preparation: In a flask, dissolve sodium hydroxide (2.2 eq) in methanol. Cool the solution to 0 °C.

-

Bromine Addition: Slowly add bromine (1.1 eq) to the cold methanolic NaOH solution to form sodium hypobromite. Maintain the temperature below 0 °C.

-

Amide Addition: In a separate flask, dissolve hexanamide (1.0 eq) in cold methanol and add it to the hypobromite solution.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Workup: The resulting methyl N-pentylcarbamate can be isolated by standard extraction procedures. To obtain the isocyanate, the carbamate would need to undergo thermal decomposition, which adds complexity.[12][13] Direct isolation of the isocyanate from a Hofmann rearrangement is challenging due to the typical presence of nucleophiles.

The Lossen rearrangement is the conversion of a hydroxamic acid or its derivative into an isocyanate.[14][15] The reaction is typically induced by heat or base.[16] The mechanism involves the formation of an O-acylated hydroxamic acid, which, upon deprotonation, rearranges to the isocyanate and a carboxylate leaving group.[15]

For pentyl isocyanate synthesis, one would start with hexanohydroxamic acid. This is then activated (e.g., by acylation) and treated with a base to initiate the rearrangement.

Mechanism of the Lossen Rearrangement: The mechanism is analogous to the Hofmann rearrangement. An activated hydroxamic acid derivative is deprotonated at the nitrogen. This anion undergoes a concerted rearrangement where the alkyl group migrates to the nitrogen, expelling a stable carboxylate anion and forming the isocyanate.[15]

hydroxamate [label="{O-Acyl Hexanohydroxamate

|R-C(=O)-NH-O-C(=O)R'}"]; anion [label="{Anion|R-C(=O)-N⁻-O-C(=O)R'}"]; isocyanate [label="{Pentyl Isocyanate|R-N=C=O}"]; carboxylate [label="{Carboxylate|R'COO⁻}"];hydroxamate -> anion [label="+ Base\n- H₂O"]; anion -> isocyanate [label="Rearrangement"]; anion -> carboxylate [label="Elimination"]; } caption [label="Mechanism of the Lossen Rearrangement.", fontsize=10];

Experimental Protocol Considerations: While mechanistically sound, the Lossen rearrangement is less commonly used for simple alkyl isocyanates like pentyl isocyanate due to the need to first prepare and activate the hydroxamic acid starting material.[15] However, it remains a valuable phosgene-free option, particularly in complex molecule synthesis. Recent developments have shown that the reaction can be initiated by nitriles under catalytic base, providing a milder pathway.[17]

Part 2: Purification and Characterization

Purification is a critical step to obtain high-purity pentyl isocyanate, as impurities can interfere with subsequent reactions. The primary method for purifying this liquid compound is fractional distillation.

Purification by Fractional Distillation

Given its boiling point of 136-137 °C, pentyl isocyanate is well-suited for purification by fractional distillation.[1] Due to the reactivity of the isocyanate group, particularly with water, the distillation must be performed under specific conditions.

Protocol for Fractional Distillation:

-

Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is thoroughly dried in an oven and assembled while hot under a stream of inert gas (nitrogen or argon) to exclude atmospheric moisture.

-

Inert Atmosphere: The distillation should be conducted under a continuous inert atmosphere or under reduced pressure to lower the boiling point and minimize thermal decomposition.[18]

-

Crude Material: Transfer the crude pentyl isocyanate solution (e.g., from the Curtius rearrangement after solvent removal) to the distillation flask. Add a few boiling chips.

-

Distillation: Heat the flask gently using a heating mantle. Discard the initial low-boiling fraction, which may contain residual solvent. Collect the fraction that distills at the correct boiling point for pentyl isocyanate (adjusting for pressure if under vacuum).

-

Storage: The purified product should be collected in a receiver cooled in an ice bath and stored in a tightly sealed container under an inert atmosphere to prevent degradation.

Causality and Field Insights: The exclusion of moisture is paramount. Water reacts with isocyanates to form an unstable carbamic acid, which decarboxylates to form a primary amine.[8] This amine can then react with another molecule of isocyanate to form a highly insoluble and difficult-to-remove urea byproduct, significantly reducing yield and purity.

Characterization

The identity and purity of the synthesized pentyl isocyanate can be confirmed using standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: This is the most direct method for confirming the presence of the isocyanate group. A strong, sharp absorption band will appear in the region of 2250–2280 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the pentyl chain (a triplet for the terminal methyl group, and multiplets for the methylene groups).

-

¹³C NMR: The carbon of the isocyanate group will have a characteristic chemical shift in the range of 120-130 ppm.

-

Part 3: Safety, Handling, and Storage

Isocyanates are toxic, and pentyl isocyanate is classified as a flammable, corrosive, and hazardous substance that can cause respiratory sensitization.[1][19] Strict adherence to safety protocols is mandatory.

-

Handling: All manipulations of pentyl isocyanate must be performed in a well-ventilated chemical fume hood.[20][21]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are required.[19]

-

Gloves: Use butyl rubber or other appropriate chemically resistant gloves. Standard nitrile or latex gloves may not provide adequate protection.[22]

-

Lab Coat: A flame-resistant lab coat should be worn.

-

Respiratory Protection: In case of inadequate ventilation or potential for aerosol generation, a respirator with a suitable organic vapor cartridge is necessary.[21][23]

-

-

Storage: Store pentyl isocyanate in a tightly sealed container under an inert atmosphere (e.g., nitrogen) in a cool, dry, and well-ventilated area away from heat, sparks, and incompatible materials such as water, alcohols, amines, acids, and strong bases.[19]

-

Disposal: Isocyanate waste is hazardous. It should be deactivated before disposal by reacting with a decontaminating solution (e.g., a mixture of water, ammonia, and detergent) and disposed of according to local, regional, and national regulations.[19]

Conclusion

The synthesis of pentyl isocyanate can be accomplished through several distinct pathways. While industrial production relies on the phosgenation of n-pentylamine, the inherent hazards of phosgene make this route unsuitable for most research environments. For laboratory-scale synthesis, the Curtius rearrangement of hexanoyl azide offers a robust and safer alternative, yielding the desired isocyanate and benign nitrogen gas. The Hofmann and Lossen rearrangements provide additional phosgene-free options, though they may present other challenges in starting material preparation or product isolation. Successful synthesis must be paired with meticulous purification, primarily via fractional distillation under anhydrous and inert conditions, to prevent product degradation. Finally, the high reactivity and toxicity of pentyl isocyanate demand rigorous safety protocols to ensure the well-being of researchers. By understanding the chemical principles, experimental nuances, and safety requirements detailed in this guide, scientists can effectively synthesize and utilize this valuable chemical intermediate in their research and development endeavors.

References

Sources

- 1. Pentyl isocyanate - Wikipedia [en.wikipedia.org]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 6. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Curtius Rearrangement [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 11. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates [mdpi.com]

- 14. Lossen rearrangement - Wikipedia [en.wikipedia.org]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. m.youtube.com [m.youtube.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. fishersci.com [fishersci.com]

- 20. reddit.com [reddit.com]

- 21. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 22. How to Safely Handle Isocyanates? [enuochem.com]

- 23. gaco.com [gaco.com]

Technical Whitepaper: n-Pentyl Isocyanate (CAS 3954-13-0)

Precision Lipophilic Installation in Medicinal Chemistry

Executive Summary

Pentyl isocyanate (CAS 3954-13-0), also known as 1-isocyanatopentane, is a critical electrophilic building block used to introduce the n-pentyl moiety into small molecule pharmacophores. In drug design, this C5-alkyl chain serves a specific function: it modulates logP (lipophilicity) without introducing the steric bulk associated with branched isomers or the metabolic liability of unsaturated chains.

This guide moves beyond basic property listing to provide a field-validated framework for handling, reacting, and characterizing pentyl isocyanate. We focus on its primary utility: the clean, catalyst-free formation of urea and carbamate linkages, which are privileged scaffolds in kinase inhibitors and GPCR ligands.

Chemical Profile & Physical Properties[1][2][3][4][5][6]

Understanding the physical state of the reagent is the first step in reproducible synthesis. Pentyl isocyanate is a volatile, lachrymatory liquid.[1] Its high vapor pressure requires specific handling protocols to prevent respiratory sensitization.

| Property | Value | Operational Note |

| CAS Number | 3954-13-0 | Verify identity; distinct from amyl isomers. |

| Formula | C₆H₁₁NO | MW: 113.16 g/mol |

| Boiling Point | 136–137 °C | Distillable, but vacuum distillation recommended to avoid degradation. |

| Density | 0.878 g/mL | Less dense than water; phase separation is rapid in aqueous workups. |

| Flash Point | 32 °C (89.6 °F) | Flammable. Ground all glassware; use spark-proof tools. |

| Reactivity | Moisture Sensitive | Hydrolyzes to pentylamine and CO₂ (urea formation byproduct). |

| Spectroscopy | IR: ~2270 cm⁻¹ | Strong diagnostic stretch for -N=C=O functionality. |

Mechanistic Chemistry: The Electrophilic Trap

The isocyanate carbon is highly electrophilic due to the cumulative double bonds withdrawing electron density toward the oxygen and nitrogen. However, the n-pentyl chain exerts a mild positive inductive effect (+I), making the carbon slightly less electrophilic than aromatic isocyanates (e.g., phenyl isocyanate).

Implication for Protocol: Reactions with weak nucleophiles (e.g., anilines with electron-withdrawing groups) may require mild heating or Lewis acid catalysis, whereas aliphatic amines react instantaneously at 0 °C.

Visualization: Nucleophilic Addition Pathway

The following diagram illustrates the orbital trajectory of a generic nucleophile attacking Pentyl Isocyanate.

Figure 1: Mechanistic flow of nucleophilic addition to the isocyanate cumulated system.

Experimental Protocol: Synthesis of N-Pentyl Urea Derivatives

Objective: To synthesize an N-pentyl-N'-aryl urea with >95% purity without chromatographic purification. Rationale: This protocol utilizes the "scavenger principle." By using a slight excess of the volatile isocyanate, we drive the limiting reagent (amine) to completion. Excess isocyanate is then quenched with methanol or removed via vacuum, leaving pure product.

Reagents & Equipment[2][3][4][5]

-

Substrate: 1.0 eq. Aniline derivative (dried).

-

Reagent: 1.1 eq. Pentyl isocyanate (CAS 3954-13-0).[6][2][7][8][1][4]

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

-

Quench: Methanol (MeOH).[9]

-

Monitoring: TLC and FT-IR (monitoring disappearance of 2270 cm⁻¹ peak).

Step-by-Step Methodology

-

System Preparation:

-

Flame-dry a 2-neck round bottom flask under Argon flow.

-

Safety Check: Ensure the fume hood sash is lowered. Isocyanates are potent sensitizers [1].

-

-

Solvation:

-

Dissolve the aniline substrate (1.0 eq) in anhydrous DCM (0.1 M concentration).

-

Cool to 0 °C using an ice bath.[5] Note: Cooling prevents uncontrolled exotherms which can lead to dimer/trimer formation.

-

-

Addition:

-

Add Pentyl isocyanate (1.1 eq) dropwise via syringe.

-

Observation: A mild exotherm may occur.[10]

-

-

Reaction & Monitoring (The Self-Validating Step):

-

Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Validation: Spot TLC. If starting amine persists, add 0.1 eq more isocyanate.

-

IR Check: The reaction mixture should show a strong peak at 2270 cm⁻¹ (excess isocyanate), confirming the amine is fully consumed.

-

-

Quenching:

-

Workup:

-

Evaporate solvent under reduced pressure.

-

Triturate the solid residue with cold hexanes. The urea product typically precipitates, while the carbamate byproduct remains in the hexane wash.

-

Filter and dry under high vacuum.

-

Workflow Visualization

Figure 2: Logical workflow for the high-purity synthesis of urea derivatives.

Applications in Drug Development[4][16]

Pentyl isocyanate is not merely a reagent; it is a tool for Structure-Activity Relationship (SAR) exploration.

-

Lipophilicity Tuning: The pentyl chain adds approximately +2.5 to the cLogP of a molecule. This is often used to improve blood-brain barrier (BBB) penetration in CNS drugs or to enhance binding affinity in hydrophobic pockets of enzymes (e.g., lipase inhibitors) [2].

-

Peptide Capping: In solid-phase peptide synthesis (SPPS), isocyanates are used to "cap" the N-terminus, converting the amine into a stable urea. This prevents degradation by exopeptidases.

-

Probing Hydrophobic Pockets: The flexible nature of the n-pentyl chain allows it to adopt various conformations, making it an excellent probe for determining the depth of hydrophobic channels in receptor binding sites.

Safety & Handling (Critical)

Isocyanates are respiratory sensitizers .[8][1] Repeated exposure, even at low levels, can lead to occupational asthma.

-

Engineering Controls: Always handle in a certified chemical fume hood.

-

PPE: Nitrile gloves are generally effective for splash protection, but double-gloving is recommended. Wear chemical splash goggles.

-

Decontamination: Spills should be treated with a solution of 90% water, 8% concentrated ammonia, and 2% liquid detergent. This converts the isocyanate into a harmless urea/amine salt [3].

-

Storage: Store at 2–8 °C under inert gas (Nitrogen/Argon). Moisture ingress will cause the liquid to become cloudy (formation of insoluble urea solids).

References

-

Sigma-Aldrich. (2025). Safety Data Sheet: Pentyl Isocyanate. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 206036, Pentyl isocyanate. Retrieved from

-

ChemicalBook. (2025).[13][1] Pentyl isocyanate Properties and Applications. Retrieved from

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. 1-Pentyl isocyanate - High purity | EN [georganics.sk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. fishersci.com [fishersci.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Pentyl isocyanate - Wikipedia [en.wikipedia.org]

- 7. Pentyl isocyanate | 3954-13-0 [chemicalbook.com]

- 8. Pentane, 1-isocyanato- | C6H11NO | CID 206036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Isocyanate synthesis by substitution [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

Technical Guide: Handling and Storage of Pentyl Isocyanate

Executive Safety Summary

Pentyl isocyanate (1-Isocyanatopentane) presents a dual-threat profile in drug development and organic synthesis: it is an acute lachrymator and a chronic respiratory sensitizer. Unlike simple corrosive reagents, the primary danger of isocyanates lies in their ability to haptenize proteins—binding to biological tissues to trigger an immune response.[1]

Critical Warning: Sensitization is irreversible. Once an individual becomes sensitized to isocyanates, exposure to even trace amounts (parts per billion) can trigger life-threatening asthmatic attacks. Consequently, containment and "zero-skin-contact" protocols are the absolute standard of care.

Part 1: Physicochemical & Hazard Profile[2][3]

To handle pentyl isocyanate safely, one must understand its physical behavior. It is a volatile, flammable liquid that reacts aggressively with nucleophiles (especially water).

Key Physical Properties (n-Pentyl Isocyanate)

| Property | Value | Operational Implication |

| CAS Number | 3954-13-0 | Use for specific inventory tracking. |

| Boiling Point | ~137 °C | Moderate volatility; significant vapor generation at room temp. |

| Flash Point | ~36 °C (Closed Cup) | Flammable. Ground all glassware; use spark-proof tools. |

| Density | 0.88 g/mL | Lighter than water; will float during aqueous extraction attempts. |

| Vapor Pressure | Moderate | High enough to exceed exposure limits (0.005 ppm TWA) outside a hood. |

| Odor Threshold | ~0.05 - 2 ppm | Poor Warning Property. If you smell it, you are likely already overexposed. |

Reactivity Hazards[2][3][4][5][6]

-

Hydrolysis: Reacts with atmospheric moisture to form 1,3-dipentylurea and Carbon Dioxide (CO₂) .

-

Pressure Hazard: The generation of CO₂ in a closed, wet container can cause catastrophic vessel failure (explosion).

-

Polymerization: Can dimerize/trimerize if stored improperly or in the presence of basic catalysts.

Part 2: Engineering Controls & Personal Protective Equipment (PPE)

Reliance on PPE alone is a failure of safety planning. The hierarchy of controls must be strictly enforced.

Engineering Controls (Primary Barrier)

-

Fume Hood: Mandatory.[1] All transfers, weighing, and reactions must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.

-

Schlenk/Inert Gas Lines: Use nitrogen or argon manifolds to prevent moisture ingress and minimize vapor release.

Personal Protective Equipment (Secondary Barrier)

Standard nitrile gloves provide only incidental splash protection against isocyanates. They are permeable over time.

-

Glove Protocol:

-

Routine Handling: Double-gloving (Nitrile over Nitrile). Change the outer pair immediately upon any splash.[2]

-

Spill Cleanup/Immersion: Butyl Rubber or Silver Shield/4H laminate gloves are required. These offer >4 hours of breakthrough time compared to minutes for thin nitrile.

-

-

Respiratory: If work must occur outside a hood (strongly discouraged), a full-face respirator with organic vapor cartridges (black band) and a P100 pre-filter is required.

Visualization: Safety & Handling Workflow

The following diagram illustrates the decision logic for safe handling and PPE selection.

Figure 1: Decision matrix for PPE selection and engineering controls based on task risk.

Part 3: Storage & Stability Management

Improper storage is the leading cause of isocyanate accidents (pressure bursts) and reagent degradation.

The "Dry" Imperative

Pentyl isocyanate must be stored under an inert atmosphere (Nitrogen or Argon).

-

Temperature: Store at 2–8°C (Refrigerated) to reduce vapor pressure and slow dimerization rates.

-

Secondary Containment: Store the bottle inside a secondary plastic container with a desiccant packet.

-

Cap Integrity: Inspect the cap liner (Teflon/PTFE) frequently. If the cap cracks or the liner degrades, moisture will enter, causing a crust of urea to form on the threads, which can permanently seize the cap.

Warning Sign: If you see white solid precipitate in the liquid or around the cap, hydrolysis has occurred. Do not shake. The container may be pressurized with CO₂.

Part 4: Operational Handling Protocol

The Cannula/Syringe Transfer Method

To maintain the "Zero-Contact" standard, avoid pouring pentyl isocyanate. Use positive displacement or inert gas pressure transfers.

-

Preparation:

-

Flame-dry all glassware and flush with Nitrogen/Argon.

-

Secure the reagent bottle with a clamp in the fume hood.

-

-

Septum Installation:

-

Replace the shipping cap with a clean, dry rubber septum under a flow of inert gas.

-

-

Transfer:

-

Insert a needle connected to an inert gas line (bubbler outlet) into the reagent bottle septum to equalize pressure.

-

Use a dry, gas-tight syringe to withdraw the required volume.

-

Technique: Pull the plunger slowly to avoid cavitation and bubble formation.

-

-

Injection:

-

Transfer the reagent directly into the reaction flask through its septum.

-

-

Decontamination:

-

Immediately draw the "Quenching Solution" (see Part 5) into the contaminated syringe and needle before removing them from the hood.

-

Part 5: Emergency Response & Decontamination

In the event of a spill or for cleaning glassware, water alone is ineffective and dangerous (slow reaction). You must use a chemical decontamination solution that reacts rapidly with the isocyanate to form harmless ureas/carbamates.

The "Magic Mix" (Decontamination Solution)

Prepare this solution fresh for cleaning glassware or neutralizing spills:

| Component | Volume % | Function |

| Water | 45% | Hydrolysis reagent. |

| Ethanol or Isopropanol | 50% | Solubilizer (miscible with isocyanate). |

| Conc. Ammonia (NH₄OH) | 5% | Catalyst/Nucleophile (accelerates destruction). |

Note: This mixture generates heat. Prepare in a fume hood.

Chemical Deactivation Pathway

Understanding the chemistry helps explain why the "Magic Mix" works. The alcohol and ammonia compete to rapidly convert the toxic isocyanate into stable, non-toxic derivatives.

Figure 2: Competitive reaction pathways during decontamination. Alcohol and Ammonia accelerate the conversion to stable solids.

Spill Cleanup Procedure

-

Evacuate: If the spill is outside the hood (>10 mL), evacuate the lab immediately.

-

PPE: Don Butyl gloves and respiratory protection.

-

Contain: Cover the spill with an absorbent pad (vermiculite or specialized isocyanate pads).

-

Neutralize: Pour the decontamination solution over the absorbent .

-

Wait: Allow to sit for 15–30 minutes.

-

Disposal: Scoop material into a waste container. DO NOT SEAL THE CONTAINER TIGHTLY for 24 hours (CO₂ evolution continues).

References

-

National Institutes of Health (PubChem). Pentane, 1-isocyanato- (Compound Summary). Retrieved from [Link]

-

Safe Work Australia. Guide to Handling Isocyanates. (2015).[3] Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC - NIOSH). Isocyanates: Medical Management Guidelines. Retrieved from [Link]

-

University of California, Berkeley (EH&S). Glove Selection Guide: Chemical Resistance. Retrieved from [Link]

Sources

Technical Analysis: Thermal Degradation Mechanisms and Products of Pentyl Isocyanate

Executive Summary

Pentyl isocyanate (

Physicochemical Profile & Stability

Understanding the baseline properties of pentyl isocyanate is prerequisite to analyzing its degradation. The molecule possesses a reactive electrophilic carbon within the isocyanate group (-N=C=O), making it susceptible to nucleophilic attack and self-polymerization even at moderate temperatures.

| Property | Value | Implication for Degradation |

| Molecular Formula | Alkyl chain (pentyl) dictates volatile hydrocarbon byproducts. | |

| Boiling Point | 137°C | Processing above this temp requires pressurized vessels, accelerating gas-phase kinetics. |

| Flash Point | 32°C | High flammability risk; thermal degradation often precedes combustion. |

| Vapor Density | 3.9 (Air = 1) | Degradation vapors (heavier than air) accumulate at floor level. |

Thermal Degradation Pathways

The thermal degradation of pentyl isocyanate is not a singular event but a branched reaction network dependent on temperature, pressure, and the presence of catalytic moisture.

Primary Pathway: Dimerization and Trimerization

In the absence of active hydrogen sources (anhydrous conditions), pentyl isocyanate undergoes cycloaddition.

-

Dimerization: Two molecules react to form a uretidinedione (dimer). This reaction is thermally reversible; heating the dimer often reverts it to the monomer.

-

Trimerization: Three molecules react to form tripentyl isocyanurate . This six-membered ring structure is thermodynamically stable and represents the "terminal" product of low-temperature thermal aging (below 250°C).

Secondary Pathway: Carbodiimide Formation

At elevated temperatures (>180°C), decarboxylation occurs. Two pentyl isocyanate molecules condense to release carbon dioxide (

Tertiary Pathway: Pyrolytic Fragmentation

Under extreme thermal stress (>400°C) or fire conditions, the alkyl chain and nitrogen core fragment.

-

Beta-Elimination: The pentyl chain cleaves to form 1-pentene and isocyanic acid (HNCO).

-

Radical Scission: Formation of toxic pentanenitrile and trace hydrogen cyanide (HCN) .

Hydrolytic Pathway (Moisture-Mediated)

While strictly "thermal" implies inert conditions, real-world thermal events often involve atmospheric moisture.

-

Mechanism:

-

Product: Pentylamine . This amine is autocatalytic, reacting with remaining isocyanate to form 1,3-dipentylurea , a solid precipitate often found in degraded samples.

Visualization of Degradation Logic

The following diagram illustrates the causal relationships between thermal stress and product formation.

Figure 1: Reaction network showing the divergence of pentyl isocyanate into stable trimers, volatile carbodiimides, and urea derivatives based on environmental conditions.

Experimental Analysis Protocol

To validate the presence of these products in a degraded sample, the following self-validating protocol is recommended. This workflow combines thermogravimetric analysis (TGA) with Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Sample Preparation

-

Isolation: If the sample is liquid, filter any solid precipitates (likely ureas or isocyanurates) for separate solid-phase analysis (FTIR).

-

Derivatization (Optional): For quantifying residual isocyanate, derivatize with dibutylamine to form a stable urea, preventing further degradation in the GC injector port.

Analytical Workflow

| Step | Instrument | Parameter Setup | Purpose |

| 1 | TGA | Ramp 10°C/min to 600°C ( | Identify mass loss steps. |

| 2 | GC-MS | Column: HP-5MS (30m x 0.25mm)Inj Temp: 200°C (Keep low to prevent in-situ degradation) | Separation of volatile products (Carbodiimides, Nitriles). |

| 3 | FTIR | ATR Mode (Solid Residue) | Detect Isocyanurate ring stretch (~1690 |

Mass Spectral Fingerprints (Identification)

When analyzing GC-MS data, look for these characteristic ions:

-

Pentyl Isocyanate (Parent): m/z 113 (

), 55 ( -

Pentylamine: m/z 87 (

), 30 ( -

Dipentyl Carbodiimide: m/z ~182 (

). -

1,3-Dipentylurea: m/z ~200 (

). Note: This often decomposes in the GC inlet back to isocyanate and amine unless derivatized.

Safety & Toxicology of Degradation Products

The degradation of pentyl isocyanate transforms a toxic lachrymator into products with distinct hazard profiles.

-

Pentylamine: Highly corrosive to skin and eyes; distinct "fishy" ammonia-like odor. More volatile than the parent isocyanate.

-

Carbon Dioxide (

): Asphyxiant. In sealed drums, the pressure buildup from carbodiimide formation can cause catastrophic vessel failure. -

Hydrogen Cyanide (HCN): Trace amounts formed only during high-temperature pyrolysis (>500°C) or combustion. Requires specific monitoring during fire scenarios.

Handling Recommendation: Degraded containers should be vented remotely to avoid pressure explosions. Personnel must wear SCBA if high-temperature decomposition is suspected due to the potential for nitrile and HCN evolution.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 206036, Pentyl isocyanate. Retrieved from [Link]

-

Eschenbacher, A., et al. (2021). Fast pyrolysis of polyurethanes and polyisocyanurate.... ResearchGate.[1] Retrieved from [Link]

-

VanDeMark Chemical. (n.d.). p-Toluenesulfonyl Isocyanate Technical Bulletin. (General Isocyanate Stability Data). Retrieved from [Link]

Sources

Physicochemical Profiling and Synthetic Utility of Pentyl Isocyanate

This guide provides an in-depth technical analysis of Pentyl Isocyanate (CAS 3954-13-0) , focusing on its physicochemical properties, specifically vapor pressure and boiling point, and their implications for experimental design and safety in drug development.

CAS: 3954-13-0 | Formula: C₆H₁₁NO | MW: 113.16 g/mol

Executive Summary

Pentyl isocyanate (1-isocyanatopentane) is a critical electrophilic building block used in the synthesis of ureas, carbamates, and thiocarbamates within medicinal chemistry. Its physicochemical profile—specifically a boiling point of 136–137 °C —places it in an optimal "volatility window" for process chemistry: it is sufficiently non-volatile to handle with standard benchtop precautions (unlike the highly hazardous methyl isocyanate), yet volatile enough to be removed via vacuum distillation or rotary evaporation during workup.

This guide details the thermodynamic behavior of pentyl isocyanate, providing estimated vapor pressure dynamics where experimental data is sparse, and outlines a self-validating protocol for its use in urea synthesis.

Physicochemical Characterization

Core Properties Table

The following data aggregates experimentally validated values from authoritative sources (Sigma-Aldrich, PubChem, NIST).

| Property | Value | Condition | Source |

| Boiling Point (BP) | 136–137 °C | 760 mmHg (Atmospheric) | [1, 2] |

| Density | 0.878 g/mL | 25 °C | [1] |

| Refractive Index ( | 1.414 | 20 °C | [1] |

| Flash Point | 32 °C (90 °F) | Closed Cup | [2] |

| Appearance | Clear, colorless liquid | Ambient | [1] |

| Solubility | Reacts with water; Soluble in CH₂Cl₂, THF, Toluene | - | [3] |

Vapor Pressure & Thermodynamic Analysis

While direct experimental vapor pressure (

-

Boiling Point Context: Pentyl isocyanate boils at 137 °C. For comparison, water boils at 100 °C (

mmHg at 20 °C). Since pentyl isocyanate has a significantly higher boiling point, its vapor pressure at ambient temperature is substantially lower than that of water. -

Estimated

at 20 °C: Based on boiling point extrapolation using Trouton’s rule for polar liquids, the vapor pressure is estimated to be in the range of 2–5 mmHg (approx. 2.6–6.6 hPa) at 20 °C. -

Implication for Safety: Despite the relatively low vapor pressure, the Flash Point of 32 °C indicates that at slightly elevated temperatures (e.g., a warm lab or near reaction heat), the vapor concentration can reach ignitable levels. Furthermore, as a potent respiratory sensitizer , even low vapor concentrations are hazardous.

Antoine Equation Modeling (Theoretical)

For process modeling, the vapor pressure can be approximated using the Antoine Equation form:

-

A: ~7.0

-

B: ~1500

-

C: ~200 (Note: These are estimates for simulation purposes; experimental determination is required for critical process safety calculations.)

Experimental Protocol: Synthesis of N-Pentylurea Derivatives

Objective: To synthesize a urea derivative via the nucleophilic addition of a secondary amine to pentyl isocyanate, ensuring complete consumption of the isocyanate.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isocyanate group. This is an atom-economic "click" reaction with no byproducts.

Figure 1: Mechanism of urea formation. The amine attacks the isocyanate carbon, followed by a rapid proton transfer to the nitrogen.

Step-by-Step Methodology

Reagents:

-

Pentyl isocyanate (1.0 equiv)

-

Secondary amine (e.g., Morpholine, 1.0 equiv)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Protocol:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

) or Argon. Isocyanates are moisture-sensitive; atmospheric humidity will hydrolyze the isocyanate to an amine and evolve -

Dissolution: Dissolve the secondary amine (1.0 mmol) in anhydrous DCM (5 mL).

-

Addition: Cool the solution to 0 °C (ice bath). Add pentyl isocyanate (1.0 mmol) dropwise via syringe.

-

Why 0 °C? Although the reaction is not violently exothermic, cooling minimizes potential side reactions (e.g., polymerization) and controls volatility (Flash Point 32 °C).

-

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours.

-

Monitoring (Self-Validation): Monitor reaction progress via TLC or LC-MS .

-

Endpoint: Disappearance of the amine starting material.[1]

-

Stain: Isocyanates can be visualized using a Ninhydrin stain (after hydrolysis) or Iodine.

-

-

Workup:

-

Evaporate the solvent under reduced pressure (Rotovap).

-

Since pentyl isocyanate (BP 137 °C) is moderately volatile, any slight excess can be removed under high vacuum (<1 mmHg) at mild heat (40 °C).

-

-

Purification: If necessary, recrystallize from Hexanes/EtOAc or perform flash column chromatography.

Process Safety & Handling Workflow

Hazard Class: Flammable Liquid (Cat 3), Acute Toxicity, Respiratory Sensitizer.[2]

The following workflow ensures operator safety when handling pentyl isocyanate, accounting for its volatility and toxicity.

Figure 2: Safe handling workflow. Note the critical quenching step for spills using aqueous alkaline solution to neutralize the isocyanate.

Quenching Protocol: In case of a spill or for cleaning glassware, use a solution of 50% water, 45% ethanol, and 5% concentrated ammonia . The ammonia reacts rapidly with the isocyanate to form a harmless urea derivative, while ethanol aids solubility.

References

-

Sigma-Aldrich. Pentyl isocyanate Product Specification & SDS. Retrieved from

-

PubChem. Pentyl isocyanate (Compound CID 206036). National Library of Medicine. Retrieved from

-

Fisher Scientific. Safety Data Sheet: Pentyl Isocyanate. Retrieved from

-

NIST Chemistry WebBook. 1-Isocyanatopentane Thermochemical Data. Retrieved from

Sources

Potential Applications of Pentyl Isocyanate in Organic Synthesis

Executive Summary

Pentyl isocyanate (1-isocyanatopentane, CAS 3954-13-0) is a versatile electrophilic building block utilized in the synthesis of ureas, carbamates (urethanes), and heterocyclic compounds.[1] Its primary utility in drug discovery lies in its ability to introduce a linear five-carbon aliphatic chain, a critical motif for modulating the lipophilicity (LogP) and bioavailability of small molecule candidates without introducing the steric bulk associated with branched alkyls or aryl groups. This guide details the mechanistic underpinnings, experimental protocols, and safety considerations for deploying pentyl isocyanate in high-fidelity organic synthesis.

Chemical Profile & Reactivity

Pentyl isocyanate is characterized by the cumulative double bond system of the isocyanate group (-N=C=O) attached to a pentyl chain. The carbon atom of the isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles containing active hydrogen atoms (amines, alcohols, thiols).

| Property | Data |

| IUPAC Name | 1-Isocyanatopentane |

| CAS Number | 3954-13-0 |

| Molecular Formula | C₆H₁₁NO |

| Molecular Weight | 113.16 g/mol |

| Boiling Point | 137 °C |

| Density | 0.878 g/mL |

| Reactivity Class | Electrophile (Hard/Soft character depends on nucleophile) |

Strategic Utility: unlike lower alkyl isocyanates (methyl/ethyl), which are volatile and hazardous, pentyl isocyanate offers a balance of reactivity and handleability. Unlike aryl isocyanates, it does not introduce aromatic pi-stacking interactions, allowing researchers to isolate the effect of hydrophobic chain extension during Structure-Activity Relationship (SAR) studies.

Synthesis of Urea Derivatives

The formation of

Mechanistic Pathway

The amine nitrogen attacks the electrophilic carbon of the isocyanate, breaking the C=N pi bond and forming a nitrogen anion intermediate, which is rapidly protonated to form the stable urea linkage.

Figure 1: Mechanistic flow of urea formation via nucleophilic addition to pentyl isocyanate.

Experimental Protocol: Synthesis of 1-Morpholino-1-pentylurea

Objective: To synthesize a urea derivative from a secondary amine (morpholine) and pentyl isocyanate.[1]

Reagents:

-

Pentyl isocyanate (1.0 equiv)

-

Morpholine (1.1 equiv)

-

Dichloromethane (DCM) or Toluene (anhydrous)

Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve morpholine (1.1 equiv) in anhydrous DCM (0.2 M concentration).

-

Addition: Cool the solution to 0 °C using an ice bath. Add pentyl isocyanate (1.0 equiv) dropwise via syringe over 10 minutes. Note: The reaction is exothermic.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Monitor consumption of isocyanate by TLC (stain with ninhydrin or KMnO₄) or IR (disappearance of the strong -N=C=O peak at ~2270 cm⁻¹).

-

Workup:

-

If using DCM: Wash the organic layer with 1M HCl (to remove excess morpholine), followed by saturated NaHCO₃ and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Alternative (Green Chemistry): If performed in diethyl ether or hexane, the urea product often precipitates. Isolate by filtration and wash with cold hexanes.

-

-

Purification: Recrystallize from ethyl acetate/hexanes if necessary.

Synthesis of Carbamates (Urethanes)

Pentyl isocyanate reacts with alcohols to form

Application in Drug Design: This reaction is frequently used to create "prodrugs."[2][3] Attaching a pentyl carbamate moiety to a polar drug molecule (containing an -OH group) significantly increases its lipophilicity, facilitating passive transport across cell membranes.

Experimental Protocol: Carbamoylation of a Primary Alcohol

Reagents:

-

Target Alcohol (1.0 equiv)

-

Pentyl isocyanate (1.2 equiv)

-

Catalyst: Dibutyltin dilaurate (DBTDL) (1 mol%) or Triethylamine (TEA)

-

Solvent: Toluene (anhydrous)

Procedure:

-

Dissolution: Dissolve the alcohol in anhydrous toluene under an inert atmosphere.

-

Catalysis: Add the catalyst (DBTDL is preferred for sterically hindered alcohols; TEA is sufficient for primary alcohols).

-

Reflux: Add pentyl isocyanate and heat the reaction mixture to 60–80 °C. Stir for 6–12 hours.

-

Monitoring: Monitor by TLC. The formation of the carbamate is indicated by a new spot less polar than the starting alcohol.

-

Quench: Cool to room temperature. Quench with a small amount of methanol to consume unreacted isocyanate.

-

Purification: Concentrate the solvent and purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

Heterocyclic Chemistry Applications

Pentyl isocyanate serves as a "C-N-C" synthon in cycloaddition reactions, allowing for the construction of nitrogen-containing heterocycles.

Key Transformations

-

Hydantoins: Reaction with

-amino esters followed by acid-catalyzed cyclization yields 3-pentylhydantoins. -

Tetrazoles: [3+2] cycloaddition with TMS-azide yields 1-pentyl-1H-tetrazol-5(4H)-one derivatives.

Figure 2: Divergent synthesis of heterocycles using pentyl isocyanate.

Handling, Safety, and Stability

Isocyanates are potent sensitizers and must be handled with rigorous safety protocols.

-

Toxicity: Pentyl isocyanate is toxic by inhalation and skin absorption. It is a lachrymator (tear-inducing) and a respiratory sensitizer. Long-term exposure can lead to asthma-like symptoms.

-

Moisture Sensitivity: Reacts with water to form pentyl amine and CO₂. The evolution of CO₂ can pressurize sealed vessels, posing an explosion hazard.

-

Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Ensure caps are sealed with Parafilm to prevent moisture ingress.

Decontamination Protocol: Spills should be treated with a solution of 90% water, 8% concentrated ammonia, and 2% liquid detergent. This mixture converts the isocyanate into the corresponding urea (via the amine intermediate) which is solid and less hazardous.

References

-

Sigma-Aldrich. (n.d.). Pentyl isocyanate Product Sheet. Retrieved from

-

ChemicalBook. (n.d.). Pentyl isocyanate Properties and Synthesis. Retrieved from

-

National Institutes of Health (NIH). (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from

-

Organic Chemistry Portal. (n.d.). Synthesis of Ureas and Isocyanates. Retrieved from

-

PubChem. (n.d.). 1-Isocyanatopentane Compound Summary. Retrieved from

Sources

- 1. Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Pentyl Isocyanate: A Critical Precursor for Helical Peptidomimetic Polymers

Executive Summary

Pentyl isocyanate (

For drug development professionals, this helical architecture is non-trivial: it mimics the

Part 1: Chemical Profile & Strategic Relevance

The Helical Advantage

The core value of pentyl isocyanate lies in the steric bulk of the pentyl side chain. Upon polymerization, the proximity of the carbonyl oxygen and the N-substituted alkyl group forces the polyamide backbone into a tight helical twist to minimize potential energy.

| Property | Value | Relevance to Polymerization |

| CAS Number | 3954-13-0 | Identity verification. |

| Boiling Point | 136–137 °C | High enough for easy handling, low enough for distillation purification. |

| Density | 0.878 g/mL | Solvent miscibility calculations. |

| Backbone Structure | Nylon-1 (–N(R)–CO–)n | Mimics peptide bonds but lacks N-H hydrogen donors, preventing aggregation. |

| Conformation | Dynamic Helix | Acts as a rigid rod; exhibits atropisomerism (P/M helicity). |

Why Pentyl?

While hexyl isocyanate is the academic standard, pentyl isocyanate offers a slightly higher density of amide bonds per unit length and distinct solubility parameters. In block copolymer synthesis (e.g., for micellar drug delivery), the pentyl chain provides a tunable hydrophobicity that differs from butyl (too soluble/less stable helix) or octyl (too waxy/crystalline) variants.

Part 2: Mechanistic Foundations

The Anionic Challenge: Helix vs. Trimer

The polymerization of isocyanates is thermodynamically precarious. The isocyanate group (

-

Polymerization (Desired): Attack on the Carbon leads to chain extension (formation of Nylon-1 backbone).

-

Cyclotrimerization (Undesired): The growing amidate anion "backbites" onto its own chain or reacts with monomer to form a stable, cyclic isocyanurate trimer.

Key Insight: To achieve high molecular weight PPIC, the reaction temperature must be low (typically

Living Polymerization Pathways

Modern synthesis utilizes "Living" techniques to control molecular weight (

-

Method A: Organotitanium(IV) Coordination (Novak Method)

-

Catalyst:

-

Mechanism: Bifunctional activation.[2] The titanium center coordinates the isocyanate oxygen (activating the monomer) while the alkoxide group initiates attack.

-

Advantage: Eliminates cyclic trimer formation; works at room temperature.

-

-

Method B: Anionic Polymerization with Na-Benzanilide (NaBA) [3]

-

Initiator: Sodium Benzanilide (NaBA).[3]

-

Mechanism: NaBA forms a self-associated cluster that protects the propagating chain end, preventing backbiting.

-

Advantage: Extremely narrow dispersity (

); facilitates block copolymer synthesis.

-

Figure 1: Mechanistic divergence in isocyanate polymerization. Success depends on suppressing the thermodynamic sink (Trimer) to favor kinetic helical growth.

Part 3: Experimental Protocols

Precursor Purification (The "Make-or-Break" Step)

Commercially available pentyl isocyanate (98%) contains trace water and hydrolysis products (1,3-dipentylurea) that will instantly quench anionic initiators.

Protocol:

-

Drying: Stir pentyl isocyanate over Calcium Hydride (

) for 24–48 hours at room temperature under an inert atmosphere (Argon/Nitrogen). -

Vacuum Distillation:

-

Setup: Flame-dried glassware, short-path distillation head.

-

Condition: Distill under reduced pressure (vacuum). Pentyl isocyanate boils at ~137°C at atm; expect ~40–50°C at high vacuum.

-

Critical: Discard the first 10% (forerun) and leave the last 10% (bottoms). Collect the middle fraction directly into a Schlenk flask containing activated 4Å molecular sieves.

-

-

Storage: Store at

in a glovebox.

Living Anionic Polymerization (NaBA Method)

Recommended for Drug Delivery applications requiring block copolymers.

Reagents:

-

Monomer: Purified Pentyl Isocyanate.

-

Solvent: Anhydrous THF (distilled over Na/Benzophenone).

-

Initiator: Sodium Benzanilide (Prepared by reacting benzanilide with NaH in THF).

Step-by-Step Workflow:

-

Inert Environment: Perform all steps in a glovebox or under rigorous Schlenk conditions (

). -

Initiator Prep: Dissolve Na-Benzanilide in THF to create a stock solution (e.g., 0.1 M).

-

Reaction Setup:

-

Cool THF (20 mL) to

using a methanol/liquid nitrogen bath. -

Add Monomer (1.0 g, ~8.8 mmol).

-

-

Initiation: Rapidly inject Initiator solution (calculated for desired

, e.g., 0.088 mmol for DP=100). -

Propagation: Stir vigorously for 15–30 minutes. The solution viscosity will increase.

-

Note: The solution must remain clear. Turbidity indicates trimer precipitation.

-

-

Termination: Inject 1 mL of acidified methanol (5% HCl in MeOH).

-

Precipitation: Pour the cold reaction mixture into a 10-fold excess of vigorously stirred methanol.

-

Isolation: Filter the white fibrous polymer, wash with methanol, and dry under vacuum at

.

Figure 2: Operational workflow for the living anionic polymerization of pentyl isocyanate.

Part 4: Applications in Drug Development

Peptidomimetics & Biological Stability

Poly(pentyl isocyanate) acts as a structural mimic of poly-L-proline type II helices.

-

Protease Resistance: The N-substituted backbone is unrecognizable to standard proteases, granting high biological stability.

-

Membrane Penetration: The rigid, hydrophobic helical rod structure facilitates intercalation into lipid bilayers, making PPIC a candidate for cell-penetrating vectors .

Block Copolymers for Micellar Delivery

By using the "Living" nature of the synthesis, pentyl isocyanate can be grown from a hydrophilic macro-initiator (e.g., PEG-Na).

-

Structure: PEG-b-PPIC (Coil-Rod Block Copolymer).

-

Function: In aqueous media, the hydrophobic PPIC rod forms the core of a micelle, while PEG forms the corona.

-

Payload: The rigid core can encapsulate hydrophobic drugs (e.g., Paclitaxel) with higher loading efficiency than flexible cores due to the ordered packing of the helices.

Part 5: Safety & Handling

-

Toxicity: Pentyl isocyanate is a lachrymator and a potent skin/respiratory irritant. It can cause sensitization.

-

Control: Handle ONLY in a fume hood or glovebox.

-

-

Moisture Sensitivity: Reacts with water to form amines and

. Pressure buildup in sealed waste containers is a hazard.-

Disposal: Quench excess isocyanate with a mixture of water/surfactant/alcohol before disposal.

-

References

-

Patten, T. E., & Novak, B. M. (1991). "Living" titanium(IV) catalyzed coordination polymerizations of isocyanates. Journal of the American Chemical Society, 113(13), 5065–5066.[2] Link

-

Lee, J., et al. (2019). Living Initiator-Transfer Anionic Polymerization of Isocyanates by Sodium Diphenylamide. Macromolecules, 52(23), 9102–9113. Link

-

Green, M. M., et al. (1999). The Macromolecular Route to Chiral Amplification. Angewandte Chemie International Edition, 38(21), 3138–3154. Link

-

Sigma-Aldrich. Pentyl Isocyanate Product Sheet. Link

- Zentel, R., et al. (1996). Synthesis and characterization of helical polyisocyanates.

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of N-Pentyl Ureas via Isocyanate Coupling

Introduction & Strategic Utility

The urea linkage (

Specifically, the incorporation of an

This guide provides a rigorous, field-proven protocol for coupling pentyl isocyanate with diverse amines. Unlike generic organic synthesis texts, this protocol focuses on reaction fidelity , purification logic , and safety when handling volatile isocyanates.[1]

Mechanistic Principles

The formation of ureas from isocyanates is a classic nucleophilic addition. However, understanding the stepwise progression allows for better troubleshooting of low yields or side reactions (e.g., dimerization).[1]

Reaction Pathway

The reaction proceeds through the attack of the nucleophilic amine nitrogen onto the electrophilic carbon of the isocyanate, forming a zwitterionic intermediate. Rapid proton transfer restores neutrality, yielding the urea.

Visualization: Molecular Flux

The following diagram illustrates the reaction logic and the critical "Hydrolysis Trap" (Side Reaction) that must be avoided.

Figure 1: Mechanistic pathway of urea formation.[1] The solid lines represent the desired pathway; dashed lines indicate the moisture-sensitive hydrolysis pathway leading to symmetric urea impurities.

Critical Reaction Parameters

To ensure reproducibility, the following parameters must be controlled.

| Parameter | Recommendation | Rationale |

| Solvent | Dichloromethane (DCM) or THF | DCM is standard for solubility. THF is required if the amine is polar. Must be anhydrous to prevent hydrolysis. |

| Stoichiometry | 1.1 eq Pentyl Isocyanate | A slight excess ensures complete consumption of the limiting amine. The excess isocyanate is easier to remove than unreacted amine. |

| Temperature | 0°C | The reaction is exothermic. Starting at 0°C prevents uncontrolled exotherms and minimizes side reactions. |

| Concentration | 0.1 M - 0.2 M | Dilution prevents oligomerization but maintains reasonable kinetics. |

| Base | TEA or DIPEA (1.2 eq) | Only required if the starting amine is a salt (e.g., |

Experimental Protocol

Materials

-

Reagent: Pentyl isocyanate (CAS: 3954-13-0).[1][2][3] Note: Toxic and lachrymator. Handle in fume hood.

-

Substrate: Primary or secondary amine (

equiv).[1] -

Solvent: Anhydrous DCM (dried over molecular sieves).[1]

-

Scavenger (Optional but Recommended): Polymer-supported Trisamine (PS-Trisamine).[1]

Step-by-Step Methodology

Step 1: Preparation of Amine Solution

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Cool to room temperature under nitrogen flow.

-

Add the Amine (

mmol,-

Checkpoint: If the amine is an HCl salt, add Triethylamine (TEA) (

mmol) and stir for 10 minutes until clear.[1]

-

Step 2: Addition of Isocyanate

-

Cool the solution to

using an ice bath. -

Add Pentyl Isocyanate (

mmol,-

Why: Dropwise addition controls the local concentration, preventing the formation of oligomers.

-

-

Remove the ice bath after 15 minutes and allow the reaction to warm to Room Temperature (RT).

-

Stir at RT for 2–4 hours.

Step 3: Monitoring (Self-Validation)

-

TLC: Check for the disappearance of the starting amine (ninhydrin stain or UV).

-

IR (Optional): The disappearance of the strong isocyanate peak at

indicates consumption.[1]

Step 4: Workup & Purification

-

Method A (Scavenger - Recommended for MedChem):

-

Add PS-Trisamine resin (

equiv relative to excess isocyanate) to the reaction mixture. -

Stir for 2 hours. The resin reacts with excess isocyanate to form an insoluble urea.

-

Filter the mixture through a fritted funnel.

-

Concentrate the filtrate. The resulting solid is usually analytically pure.

-

-

Method B (Liquid-Liquid Extraction):

-

Dilute with DCM (

mL). -

Wash with

HCl ( -

Wash with Saturated

( -

Dry over

, filter, and concentrate.

-

Troubleshooting & Quality Control

Issue: Symmetric Urea Contamination

If water is present, pentyl isocyanate hydrolyzes to pentyl amine, which reacts with remaining isocyanate to form 1,3-dipentylurea .[1]

-

Diagnosis: A "ghost" peak in LCMS at

(Dipentyl urea mass) or symmetric alkyl signals in NMR. -

Correction: Ensure all glassware is flame-dried. Use a nitrogen balloon.

Issue: Low Yield with Anilines

Electron-poor anilines are weak nucleophiles.

-

Correction: Heat the reaction to reflux (

for DCM,

Safety Profile (Pentyl Isocyanate)

-

Hazards: Highly flammable liquid and vapor.[3] Toxic if inhaled.[3][4] Causes serious eye damage and skin irritation.[3] May cause respiratory sensitization.[3][4]

-

Handling: Always use double-gloves (Nitrile) and work inside a functioning fume hood.

-

Decontamination: Spills should be treated with an aqueous solution of 5% surfactant and 5% ammonia to neutralize the isocyanate group.

References

-

Isocyanate Reactivity & Mechanism

-

Urea Synthesis in Drug Discovery

-

Scavenging Protocols

-

Pentyl Isocyanate Safety Data

Sources

Application Note: Precision Synthesis of N-Pentyl Carbamates via Isocyanate-Alcohol Coupling

Abstract

This application note details the synthesis of

Introduction

Carbamates (urethanes) are critical pharmacophores in drug discovery, serving as stable peptidomimetics and prodrug linkers due to their resistance to proteolytic hydrolysis compared to esters. The reaction between pentyl isocyanate (

Unlike highly reactive aromatic isocyanates (e.g., phenyl isocyanate), pentyl isocyanate is aliphatic and possesses lower electrophilicity at the carbonyl carbon. Consequently, uncatalyzed reactions are often sluggish and require forcing conditions that degrade sensitive substrates. This guide focuses on catalytic acceleration to achieve quantitative conversion under mild conditions.

Reaction Mechanism & Causality

Understanding the mechanism is vital for troubleshooting. The reaction is a nucleophilic addition where the alcohol oxygen attacks the isocyanate carbonyl carbon.

The Role of Catalysis

-

Uncatalyzed: Relies on the weak nucleophilicity of the alcohol. High activation energy.

-

DBTDL (Tin) Catalysis: The tin atom acts as a Lewis acid, coordinating with the isocyanate nitrogen and oxygen. This polarizes the

bond, making the carbonyl carbon highly electrophilic and susceptible to alcohol attack. -

DMAP Catalysis: Acts as a base to deprotonate/activate the alcohol or, less commonly with isocyanates, acts as a nucleophilic catalyst attacking the carbonyl to form an active amide intermediate.

Mechanistic Pathway (DBTDL)

The following diagram illustrates the Lewis Acid activation pathway, which is the industry standard for aliphatic isocyanates.

Figure 1: Lewis acid activation cycle of isocyanates by Dibutyltin Dilaurate (DBTDL).

Critical Experimental Parameters

Solvent Selection

Solvent choice dictates reaction rate and side-product formation. Isocyanates react with water to form carbamic acids, which decarboxylate to amines; these amines then react with remaining isocyanate to form symmetric ureas (the primary impurity).

| Solvent | Polarity | Suitability | Notes |

| Dichloromethane (DCM) | Non-polar | Excellent | Easy removal, good solubility for most drug-like alcohols. |

| Toluene | Non-polar | High | Allows higher temperatures (reflux) for hindered alcohols. |

| THF | Polar Aprotic | Moderate | Good solubility, but hygroscopic. Must be freshly distilled/dried. |

| DMF/DMSO | Polar Aprotic | Low | Difficult to remove; often contain trace water which destroys isocyanate. |

Stoichiometry

-

Standard: 1.1 equivalents of Pentyl Isocyanate to 1.0 equivalent of Alcohol.

-

Rationale: Aliphatic isocyanates are less expensive than complex alcohol intermediates. A slight excess drives the reaction to completion (Le Chatelier’s principle) and compensates for trace moisture hydrolysis.

Protocol A: Standard DBTDL-Catalyzed Synthesis

Application: Primary and secondary alcohols. High yield, mild conditions.[1][2][3]

Reagents

-

Target Alcohol (1.0 equiv)

-

Pentyl Isocyanate (1.1 - 1.2 equiv) [CAS: 110-59-8]

-

Dibutyltin Dilaurate (DBTDL) (1 - 5 mol%)

-

Anhydrous DCM or Toluene

Step-by-Step Workflow

-

System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cap with a rubber septum and flush with Nitrogen or Argon for 5 minutes.

-

Solvation: Dissolve the Alcohol (1.0 equiv) in anhydrous DCM (0.1 M - 0.5 M concentration).

-

Catalyst Addition: Add DBTDL (1-5 mol%). Note: 1 drop is usually sufficient for <500mg scales.

-

Isocyanate Addition: Add Pentyl Isocyanate (1.1 equiv) dropwise via syringe at room temperature.

-

Observation: No immediate exotherm is usually observed with aliphatic isocyanates.

-

-

Reaction: Stir at room temperature.

-

Primary Alcohols: 2 - 6 hours.

-

Secondary Alcohols: 12 - 24 hours (or heat to 40°C).

-

-

Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the alcohol.

-

Stain: Carbamates stain well with PMA or Ninhydrin (after hydrolysis on plate).

-

-

Quench & Workup:

-

Add 0.5 mL of Methanol (to scavenge excess isocyanate into methyl pentyl carbamate, which is volatile/easy to separate). Stir for 20 mins.

-

Concentrate the mixture under reduced pressure.

-

-

Purification:

-

Flash Column Chromatography (Silica gel).

-

Eluent: Typically Hexanes/Ethyl Acetate gradients. Carbamates are generally less polar than the starting alcohol.

-

Protocol B: DMAP-Catalyzed (For Sterically Hindered Alcohols)

Application: Tertiary alcohols or acid-sensitive substrates where Lewis acids are contraindicated.

Reagents

-

Target Alcohol (1.0 equiv)

-

Pentyl Isocyanate (2.0 - 3.0 equiv)

-

DMAP (10 - 20 mol%)

-

Anhydrous Toluene

Step-by-Step Workflow

-

Setup: Flame-dry flask, inert atmosphere (Ar/N2).

-

Dissolution: Dissolve Alcohol and DMAP (20 mol%) in Anhydrous Toluene.

-

Addition: Add Pentyl Isocyanate (2.0 equiv).

-

Activation: Heat the reaction to 80°C - 100°C (Reflux).

-

Why Heat? Tertiary alcohols are poor nucleophiles. Thermal energy and base catalysis are required to overcome the steric barrier.

-

-

Workup:

Experimental Workflow Visualization

Figure 2: Decision tree and workflow for carbamate synthesis.

Quality Control & Troubleshooting

Spectroscopic Identification

-

1H NMR: Look for the

proton. In -

IR Spectroscopy:

-

C=O Stretch: Strong band at 1690 - 1720 cm⁻¹ .

-

N-H Stretch: Band at 3300 - 3400 cm⁻¹ .

-

Absence: Disappearance of the Isocyanate peak (

) at ~2270 cm⁻¹ indicates consumption (or quenching).

-

Common Issues

| Problem | Cause | Solution |

| Low Yield | Moisture contamination (Urea formation). | Flame dry glassware; use fresh anhydrous solvents. |

| No Reaction | Deactivated catalyst or steric hindrance. | Switch from DCM to Toluene and reflux; increase catalyst to 10 mol%. |

| White Precipitate | Symmetric Urea formation (Pentyl-NH-CO-NH-Pentyl). | Filter off precipitate (urea is insoluble in DCM). Purify filtrate.[1] |

Safety Considerations

-

Toxicity: Pentyl isocyanate is a lachrymator and is toxic by inhalation and skin absorption. It is a sensitizer—repeated exposure can cause asthma-like symptoms.

-

Engineering Controls: ALWAYS handle in a functioning fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety glasses.

-

Decontamination: Spills should be treated with aqueous surfactant/alcohol solution to convert the isocyanate to the safer urea/amine.

References

-

Mechanism of Tin Catalysis: Blank, W. J. (1985). Catalysis of the Isocyanate-Hydroxyl Reaction by Non-Tin Catalysts. Journal of Coatings Technology. Link

-

General Carbamate Synthesis: Ozaki, S. (1972). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457–496. Link

-

DBTDL Kinetics: Silva, A. L., et al. (2009). Kinetic study of the formation of polyurethanes catalyzed by dibutyltin dilaurate. Polymer Testing. Link

-

DMAP Catalysis: Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews. Link

-

Safety Data: PubChem. (n.d.). Pentyl Isocyanate Compound Summary. National Library of Medicine. Link

Sources

- 1. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 2. A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors [pubmed.ncbi.nlm.nih.gov]

- 3. Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. americanlaboratory.com [americanlaboratory.com]

Application Notes and Protocols: Utilizing Pentyl Isocyanate for Peptide Modification and Synthesis

Abstract